Phenyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanone
Overview
Description
Phenyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanone is an organoboron compound widely used in organic synthesis. It features a boron atom within a dioxaborolane ring, which is attached to a phenyl group. This compound is notable for its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanone typically involves the reaction of phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction proceeds as follows:
Reaction of Phenylboronic Acid with Pinacol:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.
Chemical Reactions Analysis
Types of Reactions: Phenyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanone undergoes various chemical reactions, including:
Oxidation: Converts the boron center to boronic acid derivatives.
Reduction: Reduces the carbonyl group to alcohols.
Substitution: Involves the replacement of the boron group with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), sodium perborate (NaBO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Grignard reagents, organolithium compounds
Major Products:
Oxidation: Phenylboronic acid derivatives
Reduction: Phenyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanol
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Phenyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanone is utilized in numerous scientific research fields:
Chemistry: As a building block in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology: In the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: As an intermediate in the development of drugs targeting specific enzymes and receptors.
Industry: In the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
Phenyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanone is compared with other boron-containing compounds, such as:
Phenylboronic Acid: Lacks the dioxaborolane ring, making it less stable and reactive.
Pinacolborane: Contains a similar boron center but differs in its reactivity and applications.
Uniqueness: The presence of the dioxaborolane ring in this compound imparts unique stability and reactivity, distinguishing it from other boron compounds.
Comparison with Similar Compounds
- Phenylboronic Acid
- Pinacolborane
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Properties
IUPAC Name |
phenyl-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BO3/c1-18(2)19(3,4)23-20(22-18)16-13-9-8-12-15(16)17(21)14-10-6-5-7-11-14/h5-13H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPHSYVMJDPYTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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